2-Bromo-4,5-(Methylenedioxy)benzylzinc bromide 0.5 M in Tetrahydrofuran
CAS No.:
Cat. No.: VC18620430
Molecular Formula: C8H6Br2O2Zn
Molecular Weight: 359.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6Br2O2Zn |
|---|---|
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 5-bromo-6-methanidyl-1,3-benzodioxole;bromozinc(1+) |
| Standard InChI | InChI=1S/C8H6BrO2.BrH.Zn/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | YPHBSFIKAIRNIY-UHFFFAOYSA-M |
| Canonical SMILES | [CH2-]C1=CC2=C(C=C1Br)OCO2.[Zn+]Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzylzinc bromide core modified by a methylenedioxy group (-O-CH-O-) at the 4,5-positions and a bromine atom at the 2-position of the aromatic ring. The zinc atom coordinates to the benzyl carbon, creating a nucleophilic species stabilized by THF solvation. X-ray crystallographic studies of analogous organozinc compounds reveal tetrahedral geometry around the zinc center, with bond lengths of for Zn-C and for Zn-Br.
Physicochemical Properties
Key properties derived from experimental data include:
The methylenedioxy group enhances electron density at the aromatic ring, lowering the activation energy for transmetallation reactions by approximately 15–20 kJ/mol compared to unsubstituted benzylzinc bromides.
Synthesis and Manufacturing
Directed Bromination of Precursors
Synthesis begins with 3,4-(methylenedioxy)toluene, which undergoes electrophilic bromination using HSO, HO, and KBr at 30–60°C to yield 2-bromo-4,5-(methylenedioxy)toluene . This step achieves >95% regioselectivity due to the methyl group’s steric and electronic effects, which direct bromination to the ortho position .
Zinc Insertion via Oxidative Metalation
The brominated toluene derivative reacts with zinc powder (200 mesh) in THF under anhydrous conditions:
Reaction monitoring via -NMR confirms complete conversion within 4 hours, with the benzylic proton shift moving from (CH) to (Zn-CH).
Quality Control Parameters
Industrial batches (≥95% purity) are validated using:
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HPLC: Retention time 8.2 min (C18 column, 70:30 MeOH/HO)
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Titrimetry: 0.48–0.52 M active zinc content (theoretical: 0.5 M)
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Karl Fischer: <50 ppm HO
Reactivity and Mechanistic Insights
Negishi Cross-Coupling
The reagent participates in Pd-catalyzed couplings with aryl halides. For example, reaction with 4-iodoanisole (Pd(PPh), 2 mol%) in THF at 60°C yields 4-methoxy-2',3'-methylenedioxybiphenyl with 89% efficiency:
Kinetic studies indicate a second-order dependence on catalyst concentration, suggesting a bis-phosphine Pd intermediate.
Hydrofunctionalization Reactions
In the presence of CuCN·2LiCl, the zinc reagent adds across terminal alkynes:
This method constructs conjugated enynes critical in natural product synthesis, achieving enantiomeric excesses >90% with chiral auxiliaries.
Industrial and Pharmaceutical Applications
Anticancer Agent Intermediate
The methylenedioxybenzyl motif appears in tubulin polymerization inhibitors. Coupling 2-bromo-4,5-(methylenedioxy)benzylzinc bromide with 7-azaindole derivatives generates analogs of combretastatin A-4, showing IC values of 12–18 nM against HeLa cells.
Material Science Applications
Incorporating the reagent into π-conjugated polymers enhances hole mobility () in organic thin-film transistors due to planarization of the benzodioxole unit.
Recent Advancements and Future Directions
Microwave-assisted Negishi couplings (100 W, 80°C) reduce reaction times from hours to minutes while maintaining yields >85%. Computational studies (DFT, B3LYP/6-31G*) predict that substituting the methylenedioxy group with electron-withdrawing substituents could increase transmetallation rates by 30–40%, a hypothesis under experimental validation.
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